Cas no 1097079-26-9 (N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide)

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide structure
1097079-26-9 structure
商品名:N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
CAS番号:1097079-26-9
MF:C15H14ClN3O2
メガワット:303.743562221527
CID:4777621
PubChem ID:43333226

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
    • Z928565474
    • N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
    • インチ: 1S/C15H14ClN3O2/c1-9-8-12(16)6-7-13(9)18-15(20)11-4-2-10(3-5-11)14(17)19-21/h2-8,21H,1H3,(H2,17,19)(H,18,20)
    • InChIKey: AAADZQHDSMITAZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C)C=1)NC(C1C=CC(C(=NO)N)=CC=1)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 394
  • トポロジー分子極性表面積: 87.7
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.3±0.1 g/cm3
  • フラッシュポイント: 324.1±34.3 °C

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide セキュリティ情報

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-131394-2.5g
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
1097079-26-9 93.0%
2.5g
$1034.0 2025-02-19
Enamine
EN300-131394-5.0g
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
1097079-26-9 93.0%
5.0g
$1530.0 2025-02-19
Enamine
EN300-131394-50mg
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
1097079-26-9 93.0%
50mg
$101.0 2023-09-30
Enamine
EN300-131394-1000mg
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
1097079-26-9 93.0%
1000mg
$528.0 2023-09-30
Enamine
EN300-131394-10000mg
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
1097079-26-9 93.0%
10000mg
$2269.0 2023-09-30
1PlusChem
1P01A6KQ-250mg
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
1097079-26-9 93%
250mg
$320.00 2023-12-26
1PlusChem
1P01A6KQ-5g
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
1097079-26-9 93%
5g
$1953.00 2023-12-26
Enamine
EN300-131394-0.25g
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
1097079-26-9 93.0%
0.25g
$216.0 2025-02-19
Enamine
EN300-131394-10.0g
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
1097079-26-9 93.0%
10.0g
$2269.0 2025-02-19
Enamine
EN300-131394-1.0g
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
1097079-26-9 93.0%
1.0g
$528.0 2025-02-19

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide 関連文献

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamideに関する追加情報

Introduction to N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide (CAS No. 1097079-26-9)

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide, identified by its CAS number 1097079-26-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the development of novel drugs targeting various biological pathways.

The molecular structure of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide incorporates several key functional groups that contribute to its unique chemical properties and biological activity. The presence of a 4-chloro-2-methylphenyl moiety suggests potential interactions with specific enzymatic or receptor targets, while the N'-hydroxycarbamimidoyl group introduces a reactive site that can participate in further chemical modifications or biological interactions.

In recent years, there has been a growing interest in exploring the pharmacological potential of carbamimidoyl derivatives due to their ability to modulate various biological processes. The compound N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide is no exception and has been the subject of several studies aimed at elucidating its mechanism of action and therapeutic efficacy.

One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory and autoimmune diseases. Research has indicated that the N'-hydroxycarbamimidoyl group can interact with inflammatory mediators, potentially inhibiting the release of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as rheumatoid arthritis, where modulating inflammatory responses is crucial for managing symptoms and slowing disease progression.

4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide may exhibit anti-proliferative effects on certain cancer cell lines. The 4-chloro-2-methylphenyl moiety has been shown to disrupt signaling pathways involved in cell growth and division, making it a promising candidate for further investigation in oncology research. Early preclinical studies have demonstrated promising results in vitro, indicating that this compound can selectively inhibit the proliferation of cancer cells while minimizing toxicity to healthy cells.

The synthesis of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in achieving the desired molecular structure efficiently. These synthetic methodologies are critical for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.

In addition to its therapeutic potential, N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide has also been studied for its role in drug discovery and development. Its unique structural features make it a valuable scaffold for designing new molecules with enhanced pharmacological properties. By modifying specific functional groups or introducing additional substituents, researchers can tailor the compound's activity to target specific diseases or biological processes more effectively.

The growing body of research on N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide underscores its significance in modern pharmaceutical chemistry. As our understanding of biological pathways continues to expand, compounds like this one offer new opportunities for developing innovative treatments for complex diseases. The combination of computational modeling, high-throughput screening, and traditional wet chemistry techniques is essential for unlocking the full potential of this promising molecule.

In conclusion, N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide (CAS No. 1097079-26-9)) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable candidate for further research and development. As scientists continue to explore new therapeutic strategies, compounds like this one will play a crucial role in shaping the future of healthcare.

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